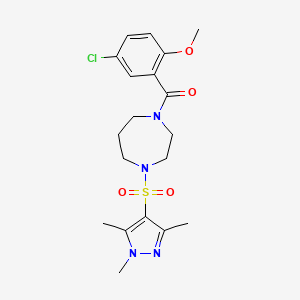

(5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Description

BenchChem offers high-quality (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O4S/c1-13-18(14(2)22(3)21-13)29(26,27)24-9-5-8-23(10-11-24)19(25)16-12-15(20)6-7-17(16)28-4/h6-7,12H,5,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDYQHREJPEDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a sulfonamide-based hybrid compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- 5-chloro-2-methoxyphenyl : This moiety contributes to the compound's hydrophobic characteristics and may influence its interaction with biological targets.

- 1,3,5-trimethyl-1H-pyrazol-4-yl : This part of the molecule is known for its role in modulating various biological activities, particularly in relation to enzyme inhibition.

- 1,4-diazepan-1-yl : A structural feature that may enhance the compound's pharmacokinetic properties.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| 5-chloro-2-methoxyphenyl | Aromatic ring with chlorine and methoxy groups |

| 1,3,5-trimethyl-1H-pyrazol-4-yl | Pyrazole ring that may affect biological interactions |

| 1,4-diazepan-1-yl | Seven-membered nitrogen-containing ring |

Research indicates that compounds similar to this hybrid often exhibit a range of biological activities through several mechanisms:

- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of various enzymes, including carbonic anhydrase and certain proteases.

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The presence of the pyrazole ring may enhance this activity by interacting with bacterial enzymes.

- Cytotoxicity : Some studies have shown that similar compounds can induce apoptosis in cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sulfonamide-based compounds against common pathogens. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent .

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its pharmacological properties, particularly as a therapeutic agent in several disorders:

A. Metabolic Syndrome Treatment

Research indicates that compounds similar to (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can inhibit enzymes associated with metabolic syndrome. Specifically, they target 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in cortisol metabolism. Inhibition of this enzyme can ameliorate conditions such as:

- Type 2 Diabetes

- Obesity

- Hypertension

These conditions are often interconnected and contribute to cardiovascular diseases. The ability of such compounds to modulate metabolic pathways makes them valuable in developing treatments for metabolic syndrome .

B. Central Nervous System Disorders

The compound's structure suggests potential neuropharmacological effects. It may be useful in addressing:

- Cognitive Impairment

- Alzheimer's Disease

Research has shown that similar compounds exhibit neuroprotective properties and can improve cognitive functions by modulating neurotransmitter systems . The inhibition of specific pathways involved in neurodegeneration presents a promising avenue for therapeutic intervention.

Mechanistic Insights

The mechanism of action for (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone involves:

- Enzyme Inhibition : Targeting specific enzymes related to cortisol metabolism.

- Receptor Modulation : Potential interaction with neurotransmitter receptors which could enhance cognitive function and neuroprotection.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound and its analogs:

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves:

- Step 1 : Preparation of the diazepane core via cyclization of 1,4-diamine precursors under reflux in dichloromethane (DCM) with catalytic acid .

- Step 2 : Sulfonylation of the diazepane nitrogen using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in tetrahydrofuran (THF) with triethylamine as a base .

- Step 3 : Coupling the sulfonylated diazepane with 5-chloro-2-methoxybenzoyl chloride via nucleophilic acyl substitution, monitored by TLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Basic: How should researchers confirm the molecular structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify proton environments (e.g., methoxy, pyrazole methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ mode) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/diethyl ether and analyze (e.g., Acta Crystallographica protocols) .

Advanced: How to optimize the sulfonylation step for higher yields?

Methodological Answer:

- Solvent Selection : Replace THF with anhydrous DMF to enhance sulfonyl chloride reactivity .

- Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .

Advanced: How to resolve NMR data discrepancies?

Methodological Answer:

- Deuterated Solvents : Ensure complete deuteration to avoid residual proton signals.

- 2D NMR : Use HSQC or HMBC to assign overlapping signals (e.g., diazepane CH₂ vs. pyrazole CH₃) .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts (Gaussian 16 software) .

Advanced: What in vitro assays evaluate biological activity?

Methodological Answer:

- Kinase Inhibition Assays : Test against serine/threonine kinases (e.g., PIM1) using ADP-Glo™ kits .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with doxorubicin as a positive control .

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Basic: Compatible solvents for solubility/stability studies?

Methodological Answer:

- High Solubility : DMSO, DMF, or chloroform (test via UV-Vis at λmax ~270 nm) .

- Stability : Store at –20°C in anhydrous DMSO; avoid prolonged exposure to aqueous buffers (hydrolysis risk) .

Advanced: Designing SAR studies on the pyrazole-sulfonyl moiety

Methodological Answer:

- Analog Synthesis : Replace 1,3,5-trimethylpyrazole with bulkier groups (e.g., tert-butyl) via Suzuki coupling .

- Activity Correlation : Compare IC₅₀ values in kinase assays to identify substituent effects .

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .

Basic: Effective post-synthesis purification methods

Methodological Answer:

- Column Chromatography : Silica gel (230–400 mesh), 3:7 ethyl acetate/hexane → 1:1 gradient .

- Recrystallization : From ethanol/water (4:1 v/v) at –20°C for high-purity crystals .

Advanced: Addressing low reproducibility in coupling reactions

Methodological Answer:

- Moisture Control : Use molecular sieves or anhydrous solvents (Karl Fischer titration for verification) .

- Stoichiometry : Optimize benzoyl chloride:diazepane ratio (1.2:1) via DoE (Design of Experiments) .

- Catalyst Quality : Source freshly opened batches of DMAP to avoid degradation .

Advanced: Computational prediction of target interactions

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.